3-Benzyl-2-(benzylimino)-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
5-[(3,4-dimethoxyphenyl)methylidene]-3-(phenylmethyl)-2-(phenylmethyl)imino-4-thiazolidinone is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Structural Studies
- The derivatives of 5-substituted-2,4-thiazolidinedione, including compounds with arylidene groups like 3,4-dimethoxybenzylidene, show a broad spectrum of biological activities. These derivatives were synthesized and analyzed using techniques like IR, NMR, and MS spectroscopy, along with single-crystal X-ray diffraction data for certain compounds (Popov-Pergal et al., 2010).
Anticancer Activity
- 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs have been identified to induce apoptosis in cancer cells but not in normal cells, regardless of P-glycoprotein status. Among several BPT analogs tested, some showed potent antitumor activity in various cancer cells, including those resistant to chemotherapy drugs like paclitaxel and vinorelbine (Wu et al., 2006).
Molecular Structure Analysis
- The molecular structure of compounds with a 5-benzylidene-thiazolidine moiety, including those with 3,4-dimethoxybenzylidene, has been studied, revealing planarity and specific hydrogen bonding patterns in the crystal (Kosma et al., 2012).
Antimicrobial Evaluation
- Thiazolidinone derivatives, including those with a 3,4-dimethoxyphenyl group, have shown antimicrobial activity. These compounds were synthesized and evaluated for their potential against various microorganisms (Spoorthy et al., 2021).
One-Pot Synthesis Techniques
- A one-pot synthesis method for thiazolidin-4-ones, including derivatives with benzyl groups, has been reported, showcasing efficient production techniques (Cunico et al., 2007).
properties
Molecular Formula |
C26H24N2O3S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
(5Z)-3-benzyl-2-benzylimino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24N2O3S/c1-30-22-14-13-21(15-23(22)31-2)16-24-25(29)28(18-20-11-7-4-8-12-20)26(32-24)27-17-19-9-5-3-6-10-19/h3-16H,17-18H2,1-2H3/b24-16-,27-26? |
InChI Key |
LVNLWCCVSQOFEF-GCNWNYGFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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